molecular formula C21H28O4 B083662 (4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate CAS No. 13731-42-5

(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate

Cat. No. B083662
CAS RN: 13731-42-5
M. Wt: 344.4 g/mol
InChI Key: SVPBVOLIHLWVTQ-JCGLPCRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate, commonly known as epoxyandrosterone, is a natural steroid hormone found in the human body. It is a derivative of androsterone and is synthesized through the oxidation of androsterone by the enzyme 5β-reductase. Epoxyandrosterone has been found to have numerous physiological and biochemical effects on the body, making it an important area of research in the field of endocrinology.

Mechanism Of Action

The exact mechanism of action of epoxyandrosterone is not fully understood. However, it is believed to act as a modulator of androgen receptor activity, binding to androgen receptors and altering their transcriptional activity. Additionally, it has been shown to inhibit the activity of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone.

Biochemical And Physiological Effects

Epoxyandrosterone has been found to have numerous biochemical and physiological effects on the body. It has been shown to increase the production of luteinizing hormone, which in turn stimulates the production of testosterone. Additionally, it has been found to inhibit the activity of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone. This may have implications for the treatment of conditions such as benign prostatic hyperplasia and male pattern baldness.

Advantages And Limitations For Lab Experiments

Epoxyandrosterone has several advantages and limitations for lab experiments. One advantage is that it is a natural compound found in the human body, making it a useful biomarker for various physiological and pathological conditions. Additionally, it has been found to have a relatively low toxicity, making it a safe compound to work with in the lab. However, one limitation is that it is a relatively unstable compound and can degrade over time, making it difficult to work with in long-term experiments.

Future Directions

There are several future directions for research on epoxyandrosterone. One area of interest is its potential as a biomarker for various physiological and pathological conditions. Additionally, further research is needed to fully understand its mechanism of action and its potential as a treatment for conditions such as male infertility, benign prostatic hyperplasia, and male pattern baldness. Finally, more research is needed to determine the long-term effects of epoxyandrosterone on the body and its potential as a therapeutic agent.

Synthesis Methods

Epoxyandrosterone is synthesized through the oxidation of androsterone by the enzyme 5β-reductase. This process involves the addition of an oxygen molecule to the C4 and C5 positions of the androsterone molecule, resulting in the formation of an epoxy group. The resulting compound is then acetylated at the C17 position to form (4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate.

Scientific Research Applications

Epoxyandrosterone has been the subject of numerous scientific studies due to its potential as a biomarker for various physiological and pathological conditions. It has been found to be present in human urine and has been used as a marker for the detection of anabolic steroid use in athletes. Additionally, it has been implicated in the regulation of male reproductive function and has been studied for its potential as a treatment for male infertility.

properties

CAS RN

13731-42-5

Product Name

(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

IUPAC Name

[(1S,2R,6R,8R,11S,12S,15S,16S)-2,16-dimethyl-5-oxo-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-15-yl] acetate

InChI

InChI=1S/C21H28O4/c1-12(22)24-17-5-4-14-13-6-11-21-18(25-21)16(23)8-10-20(21,3)15(13)7-9-19(14,17)2/h8,10,13-15,17-18H,4-7,9,11H2,1-3H3/t13-,14-,15-,17-,18-,19-,20+,21-/m0/s1

InChI Key

SVPBVOLIHLWVTQ-JCGLPCRQSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]45[C@@]3(C=CC(=O)[C@@H]4O5)C)C

SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC45C3(C=CC(=O)C4O5)C)C

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC45C3(C=CC(=O)C4O5)C)C

synonyms

Androst-1-en-3-one, 17-(acetyloxy)-4,5-epoxy-, (4beta,5beta,17beta)-

Origin of Product

United States

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